The Role of S6 Kinase (S6K) in Protein Synthesis: An In-depth Technical Guide
The Role of S6 Kinase (S6K) in Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the 70 kDa ribosomal protein S6 kinase (S6K) in the regulation of protein synthesis. Central to cell growth, proliferation, and metabolism, S6K acts as a critical downstream effector of the mTOR signaling pathway. This document details the molecular mechanisms of S6K activation, its key substrates in the translational machinery, and the intricate signaling networks that govern its function. Furthermore, it offers detailed experimental protocols for studying S6K and presents quantitative data to illustrate the impact of S6K activity on protein synthesis.
The S6K Signaling Pathway: A Central Regulator of Translation
Ribosomal protein S6 kinase (S6K) exists in two main isoforms, S6K1 and S6K2, which are key players in the control of cell growth by regulating the synthesis of components of the protein synthetic apparatus, most notably ribosomal proteins.[1] The activation of S6K is a multi-step process orchestrated by the mammalian target of rapamycin complex 1 (mTORC1), a central cellular sensor of growth factors, nutrients, and energy status.[2][3]
Upon activation by upstream signals such as the PI3K-Akt pathway, mTORC1 phosphorylates S6K1 at multiple sites, with the phosphorylation of threonine 389 (Thr389) in the hydrophobic motif being a critical priming step.[4][5] This initial phosphorylation event facilitates the subsequent phosphorylation of threonine 229 (Thr229) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), leading to the full activation of S6K1.[1][6]
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Caption: The mTORC1-S6K1 signaling pathway in the regulation of protein synthesis.
Key S6K1 Substrates and Their Functions in Translation
Activated S6K1 phosphorylates a cohort of downstream targets that are intimately involved in various stages of protein synthesis, from initiation and elongation to ribosome biogenesis.
Ribosomal Protein S6 (rpS6)
The 40S ribosomal protein S6 (rpS6) was the first identified substrate of S6K1.[2] S6K1 phosphorylates rpS6 at multiple serine residues (Ser235, Ser236, Ser240, Ser244, and Ser247), leading to an increase in the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (TOP) mRNAs, which predominantly encode ribosomal proteins and other components of the translational apparatus. While the precise mechanism remains under investigation, rpS6 phosphorylation is thought to facilitate the recruitment of these mRNAs to the ribosome.
Eukaryotic Initiation Factor 4B (eIF4B)
Eukaryotic initiation factor 4B (eIF4B) is a crucial component of the translation initiation complex. It enhances the helicase activity of eIF4A, which unwinds the secondary structures in the 5' untranslated region (5' UTR) of mRNAs, thereby facilitating ribosome scanning and initiation. S6K1 phosphorylates eIF4B at Serine 422 (Ser422).[7][8] This phosphorylation event is critical for eIF4B's function, promoting its interaction with the eIF3 initiation factor and enhancing cap-dependent translation.[7] Studies have shown that a phosphomimetic mutant of eIF4B (Ser422Glu) leads to a 3.3- to 3.6-fold increase in its interaction with eIF3.[7]
Eukaryotic Elongation Factor 2 Kinase (eEF2K)
Translation elongation is another key regulatory point in protein synthesis. Eukaryotic elongation factor 2 kinase (eEF2K) is a negative regulator of this process. It phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a GTPase that mediates the translocation of the ribosome along the mRNA. S6K1 phosphorylates eEF2K at Serine 366 (Ser366), leading to its inactivation.[9][10] This relieves the inhibition on eEF2, thereby promoting the elongation phase of protein synthesis.
Programmed Cell Death Protein 4 (PDCD4)
Programmed cell death protein 4 (PDCD4) acts as a tumor suppressor by inhibiting translation initiation. It binds to eIF4A and prevents it from functioning, thereby suppressing the translation of mRNAs with complex 5' UTRs. S6K1 phosphorylates PDCD4 at Serine 67 (Ser67), which serves as a signal for its ubiquitination and subsequent degradation by the proteasome.[3][11][12] The degradation of PDCD4 removes its inhibitory effect on eIF4A, thus promoting protein synthesis.[3]
Quantitative Impact of S6K1 on Protein Synthesis and Substrate Phosphorylation
The activity of S6K1 has a quantifiable impact on the rate of protein synthesis and the phosphorylation status of its substrates. The following tables summarize key quantitative data from various studies.
| Parameter | Condition | Fold Change / Percentage Increase | Reference |
| Global Protein Synthesis | Blood flow restricted resistance exercise (increases S6K1 phosphorylation) | 46% increase | [13] |
| Rapamycin treatment (inhibits mTORC1/S6K1) | ~30% decrease in total protein synthesis | [5] | |
| Rapamycin treatment during resistance exercise | Blocks the ~40% increase in muscle protein synthesis | [11] | |
| eIF4B Phosphorylation (Ser422) | Overexpression of constitutively active S6K1 in serum-deprived MEFs | 151% enhancement | [2] |
| eIF4B-eIF3 Interaction | Expression of phosphomimetic eIF4B (S422E) | 3.3- to 3.6-fold increase | [7] |
| S6K1 Activity | Rheb co-expression | 11-fold increase in S6K1 activity | [14] |
Table 1: Quantitative Effects of S6K1 on Protein Synthesis and Substrate Interactions.
| Substrate | Phosphorylation Site | Upstream Stimulus | Fold Change in Phosphorylation | Reference |
| S6K1 | Thr421/Ser424 | Resistance Exercise | 6-fold increase | [11] |
| rpS6 | Ser235/236, Ser240/244 | PPP2R5D variants | Hyperphosphorylation | [15] |
| eEF2K | Ser366 | Insulin-like Growth Factor 1 (IGF1) | Time-dependent increase | [2] |
Table 2: Quantitative Changes in S6K1 and Substrate Phosphorylation.
Experimental Protocols for Studying S6K Function
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to investigate the function of S6K in protein synthesis.
S6K1 Kinase Assay (In Vitro)
This assay measures the kinase activity of S6K1 by quantifying the phosphorylation of a substrate peptide.
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References
- 1. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of elongation factor 2 kinase by p90RSK1 and p70 S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Phospho-eEF2k (Ser366) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. sdbonline.org [sdbonline.org]
- 15. biorxiv.org [biorxiv.org]
